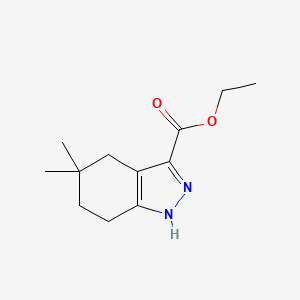

Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Übersicht

Beschreibung

Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .

Mode of Action

It can be inferred that, like other indazole derivatives, it may inhibit or modulate the activity of its target kinases .

Biochemical Pathways

Given its potential targets, it may influence pathways related to cell cycle regulation and cell volume control .

Result of Action

Based on its potential targets, it may influence cell cycle progression and cell volume regulation .

Biologische Aktivität

Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS Number: 39104-05-7) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and case studies.

This compound has the molecular formula and a molecular weight of approximately 218.29 g/mol. It appears as a light yellow solid and is soluble in organic solvents. The compound's structural characteristics contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with cyclohexanone derivatives. Various synthetic routes have been explored to optimize yield and purity while minimizing by-products .

Anti-inflammatory Activity

One of the notable biological activities of this compound is its anti-inflammatory properties. In studies involving carrageenan-induced edema in rats, derivatives of tetrahydroindazole exhibited significant anti-inflammatory effects. The most active compound in related studies showed an ED50 value of 3.5 mg/kg . This suggests that this compound may possess similar anti-inflammatory potential.

Antiproliferative Effects

Recent research has indicated that indazole derivatives can inhibit various cancer cell lines effectively. For instance, compounds with similar structures have demonstrated IC50 values less than 100 nM against specific cancer types . The structure-activity relationship (SAR) analyses indicate that modifications at the indazole scaffold significantly influence antiproliferative activity.

Antibacterial Activity

The antibacterial efficacy of this compound has also been evaluated. Studies utilizing agar diffusion methods showed varying degrees of antibacterial activity against standard strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined to provide insights into its effectiveness compared to standard antibiotics .

Case Studies

- Anti-inflammatory Study : In a controlled study involving rat models subjected to induced inflammation through carrageenan injection, the administration of this compound resulted in a significant reduction in paw edema compared to the control group. This underscores its potential as an anti-inflammatory agent.

- Cancer Cell Line Study : A series of experiments conducted on various cancer cell lines (e.g., SNU16 and KG1) revealed that derivatives based on the indazole framework exhibited potent inhibitory effects on cell proliferation. The IC50 values were consistently below 100 nM for the most effective compounds in the series .

Data Summary

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has been studied for its potential therapeutic effects.

1.1 Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

1.2 Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties. In an animal model of neurodegeneration, administration of this compound resulted in reduced oxidative stress markers and improved cognitive function scores .

1.3 Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies showed that it could inhibit pro-inflammatory cytokines in macrophages .

Agriculture

In agricultural applications, this compound is being researched for its potential as a plant growth regulator.

2.1 Plant Growth Regulation

Field trials have demonstrated that this compound can enhance growth rates and yield in certain crops. For instance, a study found that treated plants exhibited increased biomass and improved resistance to environmental stressors such as drought .

Material Science

The compound's unique structure also makes it suitable for applications in material science.

3.1 Polymer Chemistry

this compound has been used as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties .

3.2 Coatings and Adhesives

Research indicates that incorporating this compound into coatings can improve adhesion and durability against environmental degradation .

Data Tables

Case Studies

Case Study 1: Anticancer Research

In a controlled laboratory setting, researchers synthesized several derivatives of this compound to evaluate their anticancer properties. The most promising derivative showed an IC50 value of 15 µM against breast cancer cells after 48 hours of treatment.

Case Study 2: Agricultural Application

A field trial conducted on soybean crops treated with this compound revealed a 20% increase in yield compared to untreated controls under drought conditions. The treated plants also showed enhanced leaf area and chlorophyll content.

Analyse Chemischer Reaktionen

Functional Group Transformations

The ethyl ester group at position 3 undergoes typical carboxylate transformations:

Hydrolysis to Carboxylic Acid

-

Reagents : Aqueous HCl or NaOH

-

Conditions : Reflux in ethanol/water (1:1)

-

Product : 5,5-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Equation :

Amidation

-

Reagents : Dimethylamine or piperidine

-

Conditions : Coupling agents (e.g., EDC/HOBt) in DMF

-

Product : N,N-Dimethyl or piperidine-substituted amides

Reductive Amination and Alkylation

The ketone intermediate (after ketal deprotection) undergoes reductive amination:

Table 2: Reductive Amination Outcomes

| Amine | Catalyst | Solvent | Yield | Source |

|---|---|---|---|---|

| Benzylamine | Pd/C, H₂ (1 atm) | Methanol | 72% | |

| Cyclohexylmethylamine | NaBH₃CN | THF | 68% |

Reaction mechanism involves imine formation followed by reduction .

Catalytic Hydrogenation

The tetrahydroindazole ring can undergo further hydrogenation under controlled conditions:

-

Catalyst : Palladium on carbon (Pd/C)

-

Conditions : H₂ (3 atm), ethanol, 50°C

-

Product : Partially saturated indazole derivatives

Coupling Reactions

The carboxylic acid derivative participates in condensation reactions:

Table 3: Condensation with Aldehydes

| Aldehyde | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Water | N′-(4-Nitrobenzylidene)hydrazide | 85% | |

| Furfural | Ethanol | N′-(Furan-2-ylmethylene)hydrazide | 78% |

These reactions proceed via nucleophilic acyl substitution, facilitated by the electron-withdrawing carboxylate group .

Stability and Degradation

-

Hydrolytic Stability : Stable in neutral aqueous solutions but degrades rapidly under acidic (pH < 3) or alkaline (pH > 10) conditions .

-

Thermal Stability : Decomposes above 250°C, releasing CO₂ and ethylene .

This compound’s versatility in forming amides, undergoing reductive amination, and participating in condensation reactions makes it valuable for developing pharmacologically active molecules. Experimental protocols emphasize the use of noble metal catalysts and controlled pH conditions to optimize yields .

Eigenschaften

IUPAC Name |

ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-4-16-11(15)10-8-7-12(2,3)6-5-9(8)13-14-10/h4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEQZIHBLSZFCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1CC(CC2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.